molecular formula C20H23NO2 B6637987 [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone

[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone

Cat. No.: B6637987
M. Wt: 309.4 g/mol
InChI Key: XWDBSSKILQDRSQ-UHFFFAOYSA-N
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Description

[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the initial formation of a piperidine ring followed by the introduction of the phenylmethanone and hydroxymethyl groups. Key steps often involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of ketone groups to secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of hydroxymethyl and phenylmethanone groups provides versatility in chemical synthesis and potential for diverse applications.

Properties

IUPAC Name

[1-[[4-(hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-15-17-8-6-16(7-9-17)14-21-12-10-19(11-13-21)20(23)18-4-2-1-3-5-18/h1-9,19,22H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDBSSKILQDRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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